N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitrophenyl group and a phenylindole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of indole-2-carbohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, potassium permanganate, and various electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the indole moiety play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
3,3’-[(4-nitrophenyl)methylene]di(1H-indole): This compound also features a nitrophenyl group and an indole moiety but differs in its overall structure and biological activity.
Indole-3-carbaldehyde derivatives: These compounds share the indole core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of N’-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(25-23-14-15-10-12-17(13-11-15)26(28)29)21-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-21/h1-14,24H,(H,25,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZBWXMLMYXUOO-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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